N-Heptanoylglycine

Catalog No.
S1525978
CAS No.
23783-23-5
M.F
C9H17NO3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Heptanoylglycine

CAS Number

23783-23-5

Product Name

N-Heptanoylglycine

IUPAC Name

2-(heptanoylamino)acetic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)

InChI Key

RNFCYFVPNIXAHP-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)NCC(=O)O

Synonyms

N-(1-Oxoheptyl)glycine; (Heptanoylamino)acetic Acid; 2-(Heptanoylamino)acetic Acid; N-(carboxymethyl)heptanamide;

Canonical SMILES

CCCCCCC(=O)NCC(=O)O

Metabolite Identification and Analysis

N-HG has been identified as a metabolite in the parasite Trypanosoma brucei, a causative agent of African sleeping sickness. PubChem, N-Heptanoylglycine: Studying the presence and abundance of N-HG in this parasite can provide valuable insights into its metabolism and potentially contribute to the development of new diagnostic tools or therapies for the disease.

Biological Function Exploration

Researchers are currently investigating the potential biological functions of N-HG. Its structural similarity to other N-acylglycines, known to play diverse roles in various organisms, suggests that N-HG might also possess specific biological activities. PubChem, N-Heptanoylglycine: Understanding its functions could lead to a broader understanding of cellular processes and potentially reveal novel therapeutic targets.

N-Heptanoylglycine is an organic compound classified as an acylglycine, characterized by the presence of a heptanoyl group (derived from heptanoic acid) attached to the amino acid glycine. Its chemical formula is C₉H₁₇NO₃, and it is recognized for its role in various metabolic processes within the human body. This compound is produced through the action of glycine N-acyltransferase, an enzyme that facilitates the transfer of acyl groups from acyl-CoA to glycine, resulting in the formation of N-Heptanoylglycine and coenzyme A .

N-Heptanoylglycine itself likely doesn't have a specific biological function. Its elevated levels serve as a biomarker for underlying fatty acid oxidation disorders []. These disorders can affect various tissues and organs depending on the specific type. For instance, some disorders can lead to muscle weakness, heart problems, or liver damage [].

Information on the specific hazards associated with N-Heptanoylglycine is limited. However, as a small molecule, it is generally assumed to have low inherent toxicity. A more significant concern lies in the underlying condition that causes elevated levels of N-Heptanoylglycine, namely fatty acid oxidation disorders, which can have severe health consequences [].

Future Research Directions

  • Further research is needed to understand the complete metabolic pathway of N-Heptanoylglycine and its potential role in fatty acid oxidation disorders.
  • Studies could investigate the potential for using N-Heptanoylglycine levels as a diagnostic tool for specific fatty acid oxidation disorders.
, primarily involving acylation and deacylation processes. The primary reaction can be summarized as:

Acyl CoA+GlycineCoA+N Heptanoylglycine\text{Acyl CoA}+\text{Glycine}\rightleftharpoons \text{CoA}+\text{N Heptanoylglycine}

This reaction illustrates the enzymatic conversion of acyl-CoA to N-Heptanoylglycine, which is essential for various metabolic pathways . Additionally, N-Heptanoylglycine can undergo hydrolysis to yield glycine and heptanoic acid under certain conditions.

N-Heptanoylglycine exhibits significant biological activity, particularly in metabolic regulation. It has been identified as a potential biomarker for certain metabolic disorders and plays a role in fatty acid metabolism. The compound may also influence energy homeostasis and has been studied for its implications in obesity and diabetes . Furthermore, it has been observed that acylglycines, including N-Heptanoylglycine, can function as signaling molecules within various biological systems.

The synthesis of N-Heptanoylglycine can be achieved through several methods:

  • Direct Acylation: This method involves the direct reaction of glycine with heptanoyl chloride or heptanoic anhydride under basic conditions.
  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between glycine and heptanoyl-CoA is another effective approach.
  • Chemical Synthesis: A synthetic route involves starting from N-(1-Oxoheptyl)glycine ethyl ester, which can be transformed into N-Heptanoylglycine through hydrolysis and subsequent reactions .

N-Heptanoylglycine has several applications across different fields:

  • Biochemical Research: It serves as a model compound for studying fatty acid metabolism and enzyme kinetics.
  • Clinical Diagnostics: Due to its role as a biomarker for metabolic disorders, it may be used in diagnostic assays.
  • Pharmaceuticals: Investigated for potential therapeutic roles in metabolic diseases and obesity management.

Research into the interactions of N-Heptanoylglycine with other biomolecules has revealed its potential effects on metabolic pathways. Interaction studies suggest that it may modulate enzyme activity related to fatty acid oxidation and influence signaling pathways involved in energy balance . Further studies are needed to elucidate its full range of interactions and implications in health.

N-Heptanoylglycine belongs to a broader class of compounds known as acylglycines. Here are some similar compounds along with their unique characteristics:

CompoundStructureUnique Features
N-OctanoylglycineC₁₁H₂₃NO₃Derived from octanoic acid; involved in lipid metabolism
N-NonanoylglycineC₁₂H₂₅NO₃Longer carbon chain; studied for its role in energy homeostasis
N-HexanoylglycineC₉H₁₉NO₃Shorter chain; relevant in various metabolic pathways

N-Heptanoylglycine is unique due to its specific seven-carbon chain length, which influences its biological activity and metabolic roles differently compared to other acylglycines. This distinct structure allows it to participate uniquely in biochemical processes, setting it apart from its analogs.

Physical Description

Solid

XLogP3

1.6

Other CAS

23783-23-5

Wikipedia

N-heptanoylglycine

Dates

Modify: 2023-08-15

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